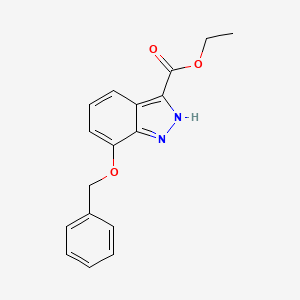

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Description

Significance of Indazole Heterocycles in Contemporary Medicinal Chemistry Research

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. researchgate.net This structural motif is found in a variety of synthetic compounds that exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile. researchgate.net

Nitrogen-containing heterocycles are fundamental building blocks for many natural products and commercially available drugs. researchgate.net Indazole derivatives, in particular, have been successfully incorporated into several FDA-approved drugs, underscoring their therapeutic importance. For example, pazopanib (B1684535) is a tyrosine kinase inhibitor used in cancer therapy, and granisetron (B54018) is a 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.

The broad spectrum of biological activities associated with indazoles has spurred extensive research into the synthesis of novel derivatives. acs.org These efforts aim to develop new therapeutic agents with improved efficacy and safety profiles for a range of diseases. researchgate.net

Research Context of 1H-Indazole-3-carboxylates as Bioactive Scaffolds

Within the diverse family of indazole derivatives, those bearing a carboxylate or related functional group at the 3-position have emerged as particularly valuable. 1H-Indazole-3-carboxylic acid and its esters and amides are key intermediates in the synthesis of various biologically active compounds. google.com For instance, they serve as precursors for the development of nicotinic α-7 receptor partial agonists, which have potential applications in treating neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. google.com

Furthermore, the 1H-indazole-3-carboxamide scaffold has been identified as a promising framework for developing potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target for anti-cancer drug discovery. Research has also explored 1H-indazole-3-carboxamide derivatives for their antimicrobial activities. researchgate.net The versatility of the 3-carboxylate group allows for the creation of diverse libraries of compounds through amide coupling and other modifications, facilitating the exploration of structure-activity relationships.

Rationale for Investigating Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate and its Derivatives

The investigation into this compound is primarily driven by its role as a versatile synthetic intermediate in the development of more complex, biologically active molecules. The core structure, 7-(benzyloxy)-1H-indazole-3-carboxylic acid, is recognized as a valuable building block in pharmaceutical research, particularly in the pursuit of novel anti-inflammatory and anticancer agents. chemimpex.com

The presence of the benzyloxy group at the 7-position is of strategic importance. This group can influence the electronic properties and steric interactions of the molecule, potentially leading to favorable binding with biological targets. Moreover, the benzyl (B1604629) group can be removed at a later synthetic stage to yield a hydroxyl group, which can then be further functionalized to explore structure-activity relationships.

The ethyl ester at the 3-position serves as a common protecting group for the carboxylic acid, facilitating subsequent chemical transformations at other positions of the indazole ring. This strategic protection allows for controlled and efficient synthesis of a wide range of derivatives. Therefore, this compound is a key starting material for creating libraries of novel indazole-based compounds for screening in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-phenylmethoxy-2H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-21-17(20)16-13-9-6-10-14(15(13)18-19-16)22-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEPDLQEROSUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(C2=NN1)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696345 | |

| Record name | Ethyl 7-(benzyloxy)-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-92-2 | |

| Record name | Ethyl 7-(benzyloxy)-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Ethyl 7 Benzyloxy 1h Indazole 3 Carboxylate

Retrosynthetic Analysis and Key Precursors for Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections.

The most apparent disconnections are the ester and the ether linkages. Cleaving the ethyl ester (C-O bond) points to 7-(benzyloxy)-1H-indazole-3-carboxylic acid as an immediate precursor. This carboxylic acid is a versatile intermediate itself, used in the synthesis of various bioactive molecules. chemimpex.com Similarly, disconnection of the benzyloxy ether bond suggests a precursor like Ethyl 7-hydroxy-1H-indazole-3-carboxylate.

A more fundamental disconnection involves the indazole ring itself. The indazole core can be disconnected through cyclization strategies, typically from a substituted benzene (B151609) precursor. This leads to key starting materials such as a suitably substituted anthranilic acid ester or a 2-aminobenzonitrile (B23959) derivative, which already contain the necessary atoms for the heterocyclic ring and its substituents.

The key precursors identified through this analysis are summarized in the table below.

| Precursor Type | Specific Precursor Example | Corresponding Synthetic Step |

| Advanced Intermediate | 7-(benzyloxy)-1H-indazole-3-carboxylic acid | Esterification |

| Advanced Intermediate | Ethyl 7-hydroxy-1H-indazole-3-carboxylate | Williamson Ether Synthesis |

| Core Precursor | Substituted Anthranilic Acid / Ester | Diazotization and Cyclization |

| Core Precursor | Substituted 2-Nitrotoluene (B74249) Derivative | Reductive Cyclization |

Established Synthetic Routes to 1H-Indazole-3-carboxylate Core Structures

The 1H-indazole-3-carboxylate scaffold is a crucial component in the synthesis of numerous pharmaceutical agents. google.com Its construction has been the subject of extensive research, leading to several reliable synthetic methods.

The formation of the indazole ring is the cornerstone of the synthesis. A common and effective method involves the intramolecular cyclization of ortho-substituted phenyl derivatives. For instance, derivatives of 2-nitrotoluene can be subjected to reductive cyclization conditions to form the indazole ring. Another powerful approach starts from substituted anilines, which can be transformed to generate the bicyclic system. google.com A notable modern technique involves the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) with ethyl diazoacetate in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org This method generates the indazole ring through the in-situ formation of benzyne, which then undergoes a cycloaddition reaction.

The ethyl carboxylate group at the 3-position is typically introduced either before or after the formation of the indazole ring. If the synthesis starts with an indazole-3-carboxylic acid, standard esterification procedures can be applied. bloomtechz.com This often involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with ethanol to form the ethyl ester. google.com If the precursor already contains an ester, such as a methyl ester, transesterification can be achieved by heating the compound in an excess of ethanol with an acid or base catalyst.

Diazotization is a classic and highly effective strategy for forming the indazole ring from ortho-amino-substituted benzene precursors. bloomtechz.com This process involves the treatment of an aromatic primary amine, such as an anthranilic acid derivative, with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. google.combloomtechz.com This intermediate is typically unstable and undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by a nucleophilic carbon atom on the ring, leading directly to the formation of the indazole system. This method is valued for its efficiency and the ready availability of the starting materials. bloomtechz.com

While this compound is unsubstituted at the N-1 position, N-alkylation is a common modification for this class of compounds, particularly in the synthesis of synthetic cannabinoids. diva-portal.orgresearchgate.net The procedure generally involves the deprotonation of the N-H proton of the indazole ring using a strong base, followed by nucleophilic substitution with an alkyl halide. diva-portal.orgnih.gov The choice of base and solvent is critical for achieving selectivity, as alkylation can potentially occur at either the N-1 or N-2 position.

Common conditions for N-alkylation are detailed below.

| Base | Solvent | Alkylating Agent | Typical Temperature |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Alkyl Bromide or Iodide | Room Temperature to 60°C |

| Sodium Amide (NaNH2) | Xylene | Benzyl (B1604629) Tosylate | 100-130°C google.com |

| Sodium Ethoxide | Ethanol | Chloro-methyl-naphthalene | Reflux google.com |

The use of sodium hydride in DMF is a widely adopted method due to its high efficiency and the clean formation of the sodium salt of the indazole. diva-portal.org

Strategies for Introducing the 7-Benzyloxy Substituent

The introduction of the benzyloxy group at the 7-position is a key step that defines the target molecule. This transformation is typically achieved via a Williamson ether synthesis. The strategy requires a precursor molecule that has a hydroxyl group at the 7-position, namely Ethyl 7-hydroxy-1H-indazole-3-carboxylate.

The synthesis involves two main steps:

Deprotonation: The phenolic hydroxyl group at the 7-position is deprotonated using a suitable base to form a more nucleophilic alkoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Nucleophilic Substitution: The resulting alkoxide is then treated with a benzylating agent, most commonly benzyl bromide or benzyl chloride. The alkoxide displaces the halide in an Sₙ2 reaction to form the desired benzyl ether linkage.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. Careful control of the reaction conditions is necessary to avoid side reactions, such as N-benzylation of the indazole ring.

Derivatization and Scaffold Functionalization of this compound

The functionalization of this compound can be systematically approached by targeting its distinct chemical features: the ester group, the benzyl moiety, the reactive nitrogen atoms of the indazole ring, and the carbocyclic ring of the indazole scaffold itself. Each site allows for specific chemical transformations, enabling the synthesis of a diverse range of derivatives.

The ethyl ester at the C-3 position is a primary site for modification, readily converted into other functional groups such as amides, hydrazides, and carboxylic acids. These transformations are fundamental in creating analogues with altered biological activities and pharmacokinetic profiles.

Amide Coupling: The conversion of the ester to an amide is typically a two-step process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid, 7-(benzyloxy)-1H-indazole-3-carboxylic acid. chemimpex.com This acid is then activated and coupled with a primary or secondary amine to form the desired amide. A wide array of coupling reagents are available for this transformation, chosen based on substrate compatibility and desired reaction efficiency. luxembourg-bio.com Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). google.com This method allows for the introduction of a vast diversity of substituents by varying the amine coupling partner.

Hydrazide Formation: Hydrazides are synthesized directly from the ethyl ester by reaction with hydrazine (B178648) hydrate, often under reflux in a protic solvent like ethanol. rjptonline.org This reaction, known as hydrazinolysis, replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH2). researchgate.net The resulting 7-(benzyloxy)-1H-indazole-3-carbohydrazide is a key intermediate itself, serving as a precursor for the synthesis of hydrazones, pyrazoles, and other heterocyclic systems. rjptonline.org

| Transformation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid + Amine + Coupling Reagent (e.g., HATU, HBTU, EDC) | Inert solvent (e.g., DMF, DCM), often with a non-nucleophilic base (e.g., DIPEA) at room temperature. | Amide |

| Hydrazide Formation | Ester + Hydrazine Hydrate (NH₂NH₂·H₂O) | Reflux in a solvent like ethanol. | Hydrazide |

The hydrolysis of the ethyl ester to 7-(benzyloxy)-1H-indazole-3-carboxylic acid is a fundamental conversion. chemimpex.com This is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like ethanol or tetrahydrofuran (B95107) (THF). diva-portal.org Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation or extraction of the pure carboxylic acid. This carboxylic acid is a crucial intermediate for amide coupling reactions and other derivatizations. chemimpex.comgoogle.com

The benzyloxy group at the C-7 position serves as a protecting group for the 7-hydroxy functionality. The most common and significant modification of this moiety is its removal through debenzylation. This is typically accomplished via catalytic hydrogenation. The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. cabidigitallibrary.org This process cleaves the benzyl ether bond to yield Ethyl 7-hydroxy-1H-indazole-3-carboxylate and toluene (B28343) as a byproduct. The resulting hydroxyl group can then be used as a handle for further functionalization, such as etherification or esterification, to introduce different substituents at the C-7 position.

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which can act as nucleophiles in alkylation reactions. beilstein-journals.org Direct alkylation of an N-unsubstituted indazole often leads to a mixture of N-1 and N-2 alkylated regioisomers, posing a significant purification challenge. beilstein-journals.orgnih.gov The ratio of these isomers is highly dependent on several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov

Research has shown that for indazoles with an ester or other electron-withdrawing group at the C-3 position, the use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) as a solvent often favors the formation of the N-1 alkylated product. beilstein-journals.orgresearchgate.netnih.gov Conversely, electron-withdrawing substituents at the C-7 position, such as a nitro or carboxylate group, have been shown to direct alkylation towards the N-2 position. nih.govbeilstein-journals.orgnih.gov The interplay between the C-3 ester and the C-7 benzyloxy group in the target molecule makes the prediction of regioselectivity complex, often requiring empirical screening of conditions to optimize for the desired isomer. The choice of base can also be critical, with studies showing that cesium-based reagents can influence regioselectivity, potentially through chelation mechanisms. nih.gov

| Substrate Type | Conditions (Base/Solvent) | Major Product | Reference |

|---|---|---|---|

| C-3 Carboxamide/COMe Indazoles | NaH / THF | >99% N-1 selectivity | nih.govbeilstein-journals.org |

| C-7 NO₂/CO₂Me Indazoles | NaH / THF | ≥96% N-2 selectivity | beilstein-journals.orgnih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ / Mitsunobu Conditions | High N-1 selectivity | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | PPh₃ / DIAD (Mitsunobu) | High N-2 selectivity | nih.gov |

Further diversification can be achieved by introducing new functional groups onto the carbocyclic (benzene) portion of the indazole scaffold through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing groups. The C-7 benzyloxy group is an ortho-, para-directing and activating group, while the pyrazole (B372694) ring is generally deactivating. Therefore, electrophilic attack is most likely to occur at the C-4 and C-6 positions of the indazole ring. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ or NBS), or Friedel-Crafts reactions could potentially be employed to install new substituents, although reaction conditions would need to be carefully controlled to avoid side reactions on the pyrazole ring or cleavage of the benzyl ether.

Modifications of the Ester Group (C-3 Position)

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of this compound, a key intermediate in pharmaceutical research, has benefited from significant advancements in synthetic methodologies. These innovations focus on improving efficiency, regioselectivity, safety, and scalability. Modern techniques such as transition-metal-catalyzed C-H activation, one-pot reactions, and flow chemistry are at the forefront of these developments.

One of the most promising advanced techniques involves the use of transition-metal catalysis, particularly with rhodium(III), to achieve C-H bond functionalization. This method allows for the direct introduction of functional groups onto the indazole core, often with high regioselectivity. For the synthesis of 7-substituted indazoles, a rhodium(III)-catalyzed C–H bond addition of an appropriately substituted azobenzene (B91143) to an aldehyde can be employed, followed by cyclization and aromatization to form the indazole ring. This approach offers a convergent and atom-economical route to highly functionalized indazoles.

Another significant area of innovation is the development of one-pot regioselective synthetic protocols. These methods streamline the synthesis by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. A notable one-pot strategy for N-alkylated indazoles involves diazotization of a substituted 2-methylaniline, followed by intramolecular cyclization and subsequent N-alkylation in a single reaction vessel. While this specific example focuses on N-alkylation, the principle can be adapted for the synthesis of other substituted indazoles. For instance, a one-pot procedure could be envisioned for the synthesis of the target molecule starting from a suitably protected 2-amino-3-benzyloxytoluene derivative.

Furthermore, the application of flow chemistry represents a major leap forward in the synthesis of indazole derivatives. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and greater scalability compared to traditional batch processes. The synthesis of substituted indazoles has been successfully demonstrated using flow chemistry, highlighting its potential for the large-scale and safe production of these important compounds.

The table below illustrates a comparative overview of a traditional synthetic approach versus a hypothetical advanced one-pot synthesis for a key intermediate in the preparation of this compound.

| Parameter | Traditional Batch Synthesis | Advanced One-Pot Synthesis |

|---|---|---|

| Starting Material | 2-Amino-3-hydroxybenzoic acid | 2-Methyl-6-nitrophenol |

| Number of Steps | 4-5 (including protection/deprotection) | 2-3 |

| Key Intermediates | Isolated and purified at each step | Generated and consumed in situ |

| Catalyst | Stoichiometric reagents | Transition metal catalyst (e.g., Rh(III)) |

| Overall Yield | Moderate | High |

| Reaction Time | Days | Hours |

| Purification | Multiple chromatographic purifications | Single final purification |

These advanced methodologies not only provide more efficient and sustainable routes to this compound but also open up new possibilities for the synthesis of a wide range of structurally diverse indazole derivatives for various applications in medicinal chemistry.

Preclinical Pharmacological Investigations of Ethyl 7 Benzyloxy 1h Indazole 3 Carboxylate and Analogues

In Vitro Cell-Based Biological Screening Assays

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular level. These tests can reveal a compound's potential to inhibit cell growth, induce cell death, or modulate specific enzymatic pathways.

The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a primary step in anticancer drug development. This is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Research into various indazole derivatives has demonstrated their potential antiproliferative effects against hematological cancer cell lines. For instance, certain novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for their inhibitory activities against the human chronic myeloid leukemia cell line, K562. One particular compound from a series exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM.

Table 1: Antiproliferative Activity of a Selected Indazole Analogue in K562 Cells

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indazole Analogue | K562 | 5.15 |

| 5-Fluorouracil (Control) | K562 | 18.3 |

Data represents the activity of a specific 1H-indazole-3-amine derivative as reported in a study.

The cytotoxic potential of indazole derivatives has also been explored across a range of solid tumor cell lines. Studies on 1H-indazole-3-amine derivatives have included testing against human lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. While one of the most potent compounds in a series showed significant activity against K562 cells, its effects on these solid tumor lines were also evaluated, demonstrating the broad-spectrum potential of this chemical class.

Table 2: Antiproliferative Activity of a Selected Indazole Analogue in Solid Tumor Cell Lines

| Compound | A549 (IC50 µM) | PC-3 (IC50 µM) | Hep-G2 (IC50 µM) |

|---|---|---|---|

| Indazole Analogue | 19.5 | 24.7 | 15.4 |

| 5-Fluorouracil (Control) | 25.6 | 21.2 | 22.8 |

Data represents the activity of a specific 1H-indazole-3-amine derivative as reported in a study.

Beyond inhibiting proliferation, understanding the mechanism of action is crucial. This involves investigating whether a compound induces cell cycle arrest at specific phases or triggers programmed cell death (apoptosis). For example, a potent indazole derivative was found to induce a concentration-dependent increase in the G0/G1 phase population in K562 cells, suggesting it exerts its antitumor properties by affecting cell cycle distribution. Furthermore, the same compound was confirmed to induce apoptosis in K562 cells in a dose-dependent manner.

Targeted enzyme inhibition is a key mechanism for many therapeutic agents. For indazole derivatives, cyclooxygenase (COX) enzymes have been an area of interest due to their role in inflammation and cancer.

Enzyme Inhibitory Profiling

Kinase Inhibitory Assays (e.g., PI3K, PDK1, mTOR, CDK2, EGFR, c-Met, HSP90, VEGFR2, JNK)

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. As a result, they are significant targets for drug discovery. Research into the kinase inhibitory activity of ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate and its analogues has explored their potential as therapeutic agents.

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is critical in regulating cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. Studies have shown that targeting this pathway can suppress the metabolic processes that fuel cancer cells. While direct inhibitory data for this compound on a broad range of kinases is not extensively detailed in the available literature, related heterocyclic compounds have been investigated as kinase inhibitors. For instance, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as MEK inhibitors, a key component of the MAPK signaling pathway which is also crucial in tumorigenesis. One compound from this series demonstrated potent inhibitory activity against MEK1.

Furthermore, various thiazole (B1198619) derivatives have been explored for their anticancer properties through the inhibition of kinases like EGFR and PI3K/mTOR. These findings suggest that the core structures related to indazole-3-carboxylates are of interest in the development of kinase inhibitors. The general pursuit of small molecule kinase inhibitors has led to the approval of numerous drugs for various diseases, underscoring the therapeutic potential of this class of compounds.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines and are involved in the metabolism of neurotransmitters like serotonin (B10506) and dopamine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.

The investigation of indazole-based compounds as MAO inhibitors has yielded promising results. For example, a series of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an indole-based analogue of indazole compounds, demonstrated noteworthy inhibitory activity against MAO-B. Specifically, certain compounds in this series exhibited higher inhibitory activity and better selectivity for MAO-B compared to known inhibitors. Molecular docking studies have provided insights into the binding interactions of these compounds with the MAO-B enzyme, supporting their potential as leads for further optimization. While direct studies on this compound are not specified, the inhibitory potential of the broader indazole and indole (B1671886) classes of compounds against MAO highlights a potential area for its pharmacological investigation.

Butyrylcholinesterase (BuChE) Inhibition

Butyrylcholinesterase (BuChE) is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. Inhibition of these cholinesterases is a primary therapeutic strategy for Alzheimer's disease.

Antimicrobial Efficacy Assessments

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., S. epidermidis, P. aeruginosa, E. coli)

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Indazole derivatives and related heterocyclic compounds have been a focus of such research.

While specific data for this compound was not found, studies on other indole and benzimidazole (B57391) derivatives show significant antibacterial potential. For example, certain indole-3-carboxamide-polyamine conjugates have demonstrated activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Some of these analogues were also found to potentiate the effects of existing antibiotics. Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Other research has explored benzothiazole (B30560) derivatives, which have shown promising activity against E. coli and P. aeruginosa. Furthermore, novel benzimidazole–thiazinone derivatives exhibited moderate antimicrobial activity, with some compounds showing potent inhibition against P. aeruginosa and E. coli. The combination of these novel compounds with existing antibiotics like ciprofloxacin (B1669076) has also shown synergistic effects.

Antifungal Activity (e.g., C. albicans)

Candida albicans is a common opportunistic fungal pathogen, and the rise of antifungal resistance highlights the need for new therapeutic options. Indazole and indole derivatives have been investigated for their potential to combat this pathogen.

Research has shown that certain indazole analogues are synthesized with the aim of inhibiting the cytochrome bc1 complex of C. albicans. While direct antifungal data for this compound is limited, a related compound, 7-benzyloxyindole, has been shown to effectively inhibit biofilm formation and hyphal growth in C. albicans, which are crucial for its virulence. This compound was found to be more effective than the commonly used antifungal agent fluconazole (B54011) in inhibiting biofilm formation.

Other studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have also demonstrated significant activity against C. albicans. For instance, specific brominated and methylated derivatives showed low minimum inhibitory concentrations (MIC) against this fungus. The fungicidal activity of some novel compounds has been linked to the induction of reactive oxygen species (ROS) accumulation in the fungal cells.

Receptor Modulatory Effects (e.g., 5-HT3 Receptor Antagonism, Cannabinoid Receptors)

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a subtype of the serotonin receptor involved in nausea and vomiting, making its antagonists valuable as antiemetic drugs, particularly for chemotherapy-induced nausea. The indazole scaffold has been explored as a bioisostere of the indole nucleus present in many 5-HT3 receptor antagonists.

Studies on tropanyl esters and amides of indazole-3-carboxylate have demonstrated their potential as potent antagonists at the 5-HT3 receptor. These investigations have shown that modifications to the indazole ring and its substituents can lead to potent and selective 5-HT3 receptor antagonists, devoid of other receptor activities. This line of research has led to the development of effective antiemetic agents. While specific data on this compound is not detailed, the established activity of indazole-3-carboxylates at the 5-HT3 receptor suggests this is a relevant area of its pharmacological profile.

Cannabinoid Receptors

Cannabinoid receptors, primarily CB1 and CB2, are part of the endocannabinoid system and are involved in various physiological processes. The CB1 receptor is highly expressed in the brain and is the primary target of the psychoactive components of cannabis. Synthetic cannabinoids, many of which are indazole-based, have been a significant area of research.

Indazole-3-carboxamide derivatives are a major class of synthetic cannabinoids. While specific receptor binding and activation data for this compound is not available, numerous analogues with this core structure are known to act as potent agonists at cannabinoid receptors. Structure-activity relationship studies on related 1H-indole-2-carboxamide derivatives have shown that modifications to the indole (or indazole) ring and its substituents can significantly impact CB1 receptor modulating activity. These studies have identified potent negative allosteric modulators of the CB1 receptor.

In Vivo Pharmacological Studies in Non-Human Models

The anti-inflammatory potential of indazole analogues has been investigated in established non-human models of acute inflammation. The carrageenan-induced paw edema model in rats is a widely used assay to assess the efficacy of potential anti-inflammatory agents. nih.govresearchgate.net In this model, the subplantar injection of carrageenan elicits a localized inflammatory response characterized by edema, which can be quantified over time. nih.govnih.gov

Studies on a series of indazole derivatives have demonstrated significant, dose-dependent, and time-dependent inhibition of carrageenan-induced hind paw edema. imrpress.comnih.gov For instance, the administration of indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) resulted in a consistent reduction in paw edema, with the maximal effect observed at the fifth hour post-carrageenan administration. nih.gov The compound 5-aminoindazole, at a dose of 100mg/kg, produced a maximum inhibition of 83.09%, an effect comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac, which showed 84.50% inhibition. nih.gov

The underlying mechanisms for this anti-inflammatory action are believed to involve the inhibition of key inflammatory mediators. imrpress.comnih.gov These indazole compounds have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins (B1171923) which are key drivers of inflammation. nih.govimrpress.com Furthermore, they have been observed to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), which play pivotal roles in orchestrating the inflammatory cascade. nih.govnih.gov

| Compound | Animal Model | Key Findings | Maximum Inhibition (%) |

|---|---|---|---|

| Indazole | Carrageenan-induced rat paw edema | Dose- and time-dependent reduction in paw edema. nih.gov | 61.03% |

| 5-Aminoindazole | Carrageenan-induced rat paw edema | Significant dose-dependent inhibition of paw edema, comparable to diclofenac. nih.gov | 83.09% |

| 6-Nitroindazole | Carrageenan-induced rat paw edema | Demonstrated significant anti-inflammatory activity. nih.gov | Data not specified in source |

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov The anti-angiogenic potential of indazole-3-carboxylic acid analogues has been explored in preclinical in vivo models. Lonidamine, a derivative of 1H-indazole-3-carboxylic acid, has been a focal point of such investigations. nih.govnih.gov

In vivo studies using the Matrigel plug assay in mice have demonstrated that Lonidamine significantly reduces new vessel formation in a dose-dependent manner. nih.gov This assay involves the subcutaneous implantation of a gel-like matrix (Matrigel) containing pro-angiogenic factors, which induces the formation of a vascularized network. Lonidamine treatment was observed to inhibit the propensity of these vessels to grow toward and into the Matrigel plug, indicating a direct interference with the angiogenic process. nih.gov

Another widely utilized in vivo model for studying angiogenesis is the chick embryo chorioallantoic membrane (CAM) assay. nih.govmdpi.com The CAM is a highly vascularized extraembryonic membrane that serves as a robust platform to evaluate the efficacy of anti-angiogenic molecules. nih.gov While specific studies on this compound in the CAM model are not detailed in the available literature, the demonstrated activity of analogues like Lonidamine suggests that this class of compounds can interfere with key steps of angiogenesis, such as the proliferation, migration, and invasion of endothelial cells. nih.govnih.gov

| Compound | Animal Model | Key Findings |

|---|---|---|

| Lonidamine | Mouse Matrigel Plug Assay | Dose-dependent inhibition of new vessel formation and growth toward the plug. nih.gov |

The therapeutic potential of indazole derivatives extends to neurodegenerative and neurological conditions, with some analogues showing promise in preclinical models. A notable example is the indazole molecule known as In-Cl, which has been evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model. EAE is a widely studied inflammatory demyelinating disease of the central nervous system that serves as a model for multiple sclerosis, a condition with both inflammatory and neurodegenerative components. imrpress.com

In in vivo studies using the EAE model, the administration of In-Cl demonstrated neuroprotective effects. Specifically, the compound was found to promote axon myelination, a critical process for neuronal health and function that is compromised in demyelinating diseases. This suggests a potential for indazole analogues to mitigate the neuronal damage associated with such conditions.

Furthermore, the broader class of indazole-3-carboxylic acids and their derivatives are recognized as key starting materials for the synthesis of compounds targeting specific neuronal receptors. For instance, they are precursors to nicotinic α-7 receptor partial agonists, which are being investigated for their potential therapeutic benefits in Alzheimer's disease and schizophrenia. nih.gov While direct in vivo neuroprotection data for this compound in models of Alzheimer's or Parkinson's disease is limited in the reviewed literature, the positive findings with analogues like In-Cl in the EAE model highlight a promising avenue for future research.

| Compound | Animal Model | Key Findings |

|---|---|---|

| In-Cl | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Promoted axon myelination and demonstrated neuroprotection. |

A significant area of pharmacological investigation for 1H-indazole-3-carboxylic acid analogues has been their potent antispermatogenic activity. Several derivatives, structurally related to this compound, have been shown to inhibit spermatogenesis in animal models, primarily in rats.

Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (a key component of Lonidamine) and gamendazole (B1674601) have demonstrated profound effects on testicular function. Histological examination of the testes from rats treated with these active derivatives reveals a consistent pattern of disorganization within the seminiferous tubules. This is characterized by the lesion and loss of spermatocytes and spermatids, while the spermatogonia and interstitial tissue appear to remain normal.

Gamendazole, in particular, has been identified as a highly potent oral antispermatogenic indazole carboxylic acid. Studies have shown it can induce infertility in male rats. The mechanism is suggested to involve a primary effect on Sertoli cells, which are essential for supporting spermatogenesis.

| Compound | Animal Model | Effect on Testicular Weight | Histological Findings |

|---|---|---|---|

| 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | Rat | Significant reduction | Disorganization of seminiferous tubules; loss of spermatocytes and spermatids. |

| 1-(2,4-Dibromobenzyl)-1H-indazole-3-carboxylic acid | Rat | Significant reduction | Similar to the dichlorobenzyl analogue. |

| 1-(4-Chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | Rat | Significant reduction | Similar to the dichlorobenzyl analogue. |

| Gamendazole | Rat | Not specified | Induces infertility; primary target suggested to be Sertoli cells. |

Indazole-containing compounds have emerged as promising candidates for the development of new antiparasitic agents. Preclinical in vivo studies have evaluated the efficacy of specific 3-alkoxy-1-benzyl-5-nitroindazole derivatives in a murine model of cutaneous leishmaniasis, a parasitic disease caused by Leishmania species.

In a BALB/c mouse model of cutaneous leishmaniasis induced by Leishmania amazonensis, intralesional administration of the indazole derivative NV6 demonstrated significant leishmanicidal activity. The efficacy of NV6 was assessed by monitoring key indicators of disease progression, including lesion size, ulcer area, lesion weight, and the parasitic load within the infected tissue.

The results indicated that treatment with NV6 led to a significant reduction in lesion development and parasite load, with an activity profile comparable to that of Amphotericin B, a standard drug used for leishmaniasis. Another analogue, NV16, also showed activity, causing a reduction in the ulcer area. These findings provide strong evidence for the in vivo antileishmanial potential of this class of indazole derivatives and support their further investigation as novel antiparasitic therapies.

| Compound | Animal Model | Parasite | Key Findings |

|---|---|---|---|

| NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) | BALB/c mouse | Leishmania amazonensis | Significant reduction in lesion size, lesion weight, and parasite load, comparable to Amphotericin B. |

| NV16 (1-benzyl-5-nitro-3-((5-(piperidin-1-yl)pentyl)oxy)-1H-indazole) | BALB/c mouse | Leishmania amazonensis | Caused a reduction in ulcer area. |

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

The investigation into a compound's mechanism of action and the relationship between its structure and biological activity is fundamental to drug discovery. For indazole derivatives, these studies are crucial for optimizing potency and selectivity.

The indazole core is a key feature in numerous kinase inhibitors. pharmablock.com Kinases are pivotal in cellular signaling, and their dysregulation is implicated in diseases like cancer. Indazole-containing compounds have been investigated as inhibitors of various kinases, including those in the phosphatidylinositol 3-kinase (PI3K) signaling pathway. pharmablock.comnih.gov This pathway is critical for regulating cell growth, proliferation, and survival. pharmablock.com The specific molecular targets of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate have not been explicitly identified in publicly available literature.

Compounds that inhibit key proteins in the PI3K pathway can modulate downstream signaling and elicit therapeutic effects. A study on 3-ethynyl-1H-indazoles demonstrated that certain derivatives could inhibit PI3K, PDK1, and mTOR kinases, all critical components of this pathway. nih.gov Such inhibition can lead to antiproliferative activity in cancer cells. nih.gov While this provides a precedent for indazoles, specific modulation of the PI3K pathway by this compound has not been documented.

The binding of a ligand to its protein target is governed by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For indazole-based inhibitors, the nitrogen atoms of the indazole ring can act as crucial hydrogen bond donors or acceptors, often interacting with the hinge region of kinase domains. pharmablock.com For instance, the crystal structure of a different indazole-containing compound bound to the p110α subunit of PI3K revealed hydrogen bonding between the indazole nitrogens and key amino acid residues in the protein's active site. pharmablock.com Structure-activity relationship (SAR) studies on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel have shown that the specific placement and orientation of the amide linker are critical for activity, highlighting the importance of precise ligand-protein interactions. nih.gov

Computational methods are invaluable for predicting and understanding the interactions between a small molecule and its biological target, guiding the design of more effective therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method scores the binding affinity, providing an estimation of the strength of the interaction. Docking studies have been successfully employed for various indazole derivatives to predict their binding modes and affinities. For example, in a study of novel 3-carboxamide indazole derivatives, molecular docking was used to assess their potential effectiveness against a protein associated with renal cancer. nih.govrsc.org The results identified derivatives with the highest binding energies, suggesting a stronger interaction with the target. nih.govrsc.org

| Indazole Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Indazole Carboxamide 8v | Renal Cancer-Related Protein (6FEW) | -9.51 |

| Indazole Carboxamide 8w | Renal Cancer-Related Protein (6FEW) | -9.52 |

| Indazole Carboxamide 8y | Renal Cancer-Related Protein (6FEW) | -9.75 |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of the stability of the interaction than static docking models. These simulations can reveal how the ligand and protein adjust their conformations to optimize binding and can help to validate the interactions predicted by docking. While specific MD simulations for this compound are not available, this technique is a standard tool in computational drug design.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific target receptor. These models can be generated based on the structure of a known ligand-protein complex or a set of active molecules. ugm.ac.id Once developed, a pharmacophore model can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new potential inhibitors. nih.gov This approach has been applied to various indazole-based compound series to discover novel inhibitors for targets such as fibroblast growth factor receptor (FGFR) kinases and estrogen receptor alpha (ERα). ugm.ac.idnih.gov For example, a pharmacophore model for ERα inhibitors was developed and used to screen a library of Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs), leading to the identification of several potential hits. ugm.ac.id

| Pharmacophore Feature | Count |

|---|---|

| Hydrophobic | 1 |

| Hydrogen Bond Acceptor | 1 |

| Aromatic Interactions | 1 |

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The indazole scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. rsc.orgresearchgate.netnih.gov this compound serves as a key structural template, and understanding its structure-activity relationships (SAR) is crucial for designing derivatives with optimized pharmacological profiles. The biological activity of this class of compounds is significantly influenced by modifications to three primary regions: the ester moiety at the C3-position, the benzyloxy substituent at the C7-position, and the indazole ring itself.

The ester group at the 3-position of the indazole ring is a critical determinant of the molecule's pharmacological properties and serves as a versatile handle for chemical modification. bloomtechz.com Esterification of the 1H-indazole-3-carboxylic acid to its corresponding ethyl or methyl ester can enhance lipophilicity, which may improve absorption and distribution in biological systems. bloomtechz.com However, the nature of this group can be extensively modified to tune activity, with the conversion to amides being a particularly common and impactful strategy.

Structure-activity relationship studies on various indazole derivatives have consistently shown that replacing the ester with a carboxamide functionality can lead to significant changes in biological activity. For instance, in the context of p21-activated kinase 1 (PAK1) inhibitors, 1H-indazole-3-carboxamide derivatives were identified as a potent chemical scaffold. nih.gov Similarly, SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific regiochemistry of the amide linker is critical for activity. A specific indazole-3-carboxamide (12d) actively inhibited calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer was inactive. nih.gov This highlights the importance of the orientation and nature of the substituents on the amide nitrogen.

The conversion from an ester to various substituted amides allows for the introduction of diverse functional groups that can form additional interactions with biological targets. Research into indazole-3-carboxamide hybrids as inhibitors of human carbonic anhydrases (hCAs) has shown that specific substitution patterns on the amide can lead to potent and selective inhibition of tumor-associated isoforms like hCA IX. mdpi.com This demonstrates that the ester moiety of this compound is a key point for modification, where conversion to amides can introduce new binding interactions and significantly alter the compound's biological profile.

| Modification at C3-Position | General Impact on Biological Activity | Example Target Class | Reference |

|---|---|---|---|

| Ester (e.g., Ethyl ester) | Increases lipophilicity, serves as a synthetic handle. | General indazole precursors. | bloomtechz.combloomtechz.com |

| Carboxamide | Often enhances potency and allows for diverse substitutions to probe target binding pockets. | Kinase inhibitors (PAK1), Ion channel blockers (CRAC). | nih.govnih.gov |

| Substituted Carboxamides | Can introduce specificity and additional binding interactions, leading to potent and selective inhibitors. | Carbonic Anhydrase Inhibitors. | mdpi.com |

In a related series of (7-benzyloxy-2,3-dihydro-1-pyrrolo[1,2-a]indol-1-yl)acetic acids, which share the 7-benzyloxy motif, this group was found to be critical for activity as S1P1 functional antagonists. nih.gov SAR exploration in this area would typically involve altering the electronic properties and size of the benzyl (B1604629) group. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyloxy moiety can modulate binding affinity. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could explore different binding interactions. The length and flexibility of the ether linkage could also be altered, for instance, by replacing the oxygen with sulfur or nitrogen, or by inserting additional methylene (B1212753) units, to optimize the positioning of the aromatic cap.

The bicyclic indazole core serves as the central scaffold, and its substitution pattern is a key determinant of biological activity. nih.govnih.gov The benzene (B151609) portion of the indazole ring can be substituted at positions 4, 5, and 6, with each position offering a vector for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

SAR studies on various indazole-based inhibitors have demonstrated the importance of these substitutions. For instance, in a series of indazole derivatives developed as IDO1 inhibitors, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. mdpi.com In another example involving synthetic cannabinoid receptor agonists with an indazole core, halogen substitution at the 5-position was explored. Analogs with a fluorine at this position consistently showed the lowest EC50 values, indicating higher potency. researchgate.net For compounds with a methyl ester at the C3-position, chlorinated analogs were generally more potent than brominated ones. researchgate.net These findings underscore that the electronic nature and size of substituents on the indazole ring are critical for modulating biological activity. For this compound, strategic placement of small, electron-withdrawing groups like halogens at the 5- or 6-positions could be a viable strategy to enhance potency.

| Indazole Ring Position | Substituent Type | Observed Effect on Activity | Example Target Class | Reference |

|---|---|---|---|---|

| Position 5 | Fluorine | Increased potency (lower EC50). | Cannabinoid Receptor Agonists. | researchgate.net |

| Position 5 | Chlorine | Higher potency than bromine for methyl ester analogs. | Cannabinoid Receptor Agonists. | researchgate.net |

| Positions 4 and 6 | Various groups | Crucial for inhibitory activity. | IDO1 Inhibitors. | mdpi.com |

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties by substituting a functional group with another that has similar physical or chemical characteristics. drughunter.comchem-space.com For this compound, the most apparent site for bioisosteric replacement is the ethyl carboxylate group.

The carboxylic acid functional group, which can be obtained by hydrolysis of the ethyl ester, is often associated with poor membrane permeability and metabolic instability. nih.govnih.gov To circumvent these issues while retaining the key acidic or hydrogen-bonding interactions, various bioisosteres can be employed. The most widely used non-classical bioisostere for a carboxylic acid is the 5-substituted 1H-tetrazole ring. drughunter.com Tetrazoles have a similar pKa to carboxylic acids but offer greater lipophilicity and metabolic stability in some contexts. drughunter.com This replacement has been successfully used in numerous approved drugs to improve oral bioavailability and potency. drughunter.com

Other potential bioisosteres for the carboxylic acid/ester moiety include hydroxamic acids, acyl sulfonamides, and various other acidic heterocycles. chem-space.comnih.gov The choice of a bioisostere is highly context-dependent, as it must not only mimic the electronic and steric properties of the original group but also be compatible with the specific binding site of the biological target. drughunter.comnih.gov The replacement of the indazole core itself with other bicyclic heteroaromatic systems like benzimidazole (B57391) or azaindazole could also be considered a form of bioisosteric replacement to modulate activity and discover novel intellectual property. mdpi.com

| Original Group | Bioisostere | Potential Advantages | Reference |

|---|---|---|---|

| Carboxylic Acid / Ester | 5-Substituted 1H-Tetrazole | Similar acidity (pKa), often improved lipophilicity and metabolic stability. | drughunter.com |

| Carboxylic Acid / Ester | Hydroxamic Acid | Maintains hydrogen bonding capability, acts as a metal chelator. | nih.gov |

| Carboxylic Acid / Ester | Acyl Sulfonamide | Acidic proton, can alter solubility and binding interactions. | chem-space.com |

| Indazole Ring | Benzimidazole, Azaindazole | Alters core electronics, hydrogen bonding patterns, and potential for new intellectual property. | mdpi.com |

Translational Research Perspectives and Future Directions Preclinical Focus

Research Directions in Oncological Therapeutics

The indazole scaffold is a well-established pharmacophore in oncology, present in numerous small molecule anti-cancer drugs. rsc.org Derivatives of indazole have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cancer cell proliferation, survival, and metastasis. enamine.netlongdom.org Future preclinical studies on Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate could logically be directed toward its potential as a kinase inhibitor. Key kinase families that are known to be targeted by indazole-containing molecules include:

Receptor Tyrosine Kinases (RTKs): This includes the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and AXL receptor tyrosine kinase. rsc.orgresearchgate.netmdpi.com Inhibition of these pathways can disrupt tumor angiogenesis, growth, and resistance to therapy. rsc.orgmdpi.com

Non-Receptor Tyrosine Kinases: The indazole core has been incorporated into inhibitors of kinases like the Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl). longdom.org

Serine/Threonine Kinases: Families such as the p21-activated kinases (PAKs) and Pim kinases are also validated targets for indazole derivatives, playing roles in cell motility and proliferation. researchgate.netnih.gov

Beyond kinase inhibition, indazole derivatives have been investigated as inhibitors of other important cancer targets, such as histone deacetylases (HDACs). nih.govgoogle.com An indazole-based compound, for instance, showed potent inhibition of HDAC1, HDAC2, and HDAC8 with IC50 values in the low nanomolar range. nih.gov Preclinical evaluation of this compound should therefore include screening against a panel of cancer-relevant kinases and other enzymes like HDACs. Initial in vitro antiproliferative assays against a diverse panel of human cancer cell lines would be a critical first step. rsc.orgnih.gov One study on a series of indazole derivatives identified a compound with potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org

| Target Class | Specific Examples | Potential Therapeutic Application | Reference(s) |

| Receptor Tyrosine Kinases | VEGFR, EGFR, AXL, FGFR | Anti-angiogenesis, Inhibition of Tumor Growth | rsc.orgresearchgate.netmdpi.commdpi.com |

| Serine/Threonine Kinases | PAK1, Pim Kinases | Anti-metastasis, Anti-proliferation | researchgate.netnih.gov |

| Histone Deacetylases (HDACs) | HDAC1, HDAC2, HDAC6, HDAC8 | Epigenetic Regulation, Pro-apoptotic | nih.govgoogle.com |

| Poly(ADP-ribose) Polymerase | PARP1, PARP2 | DNA Repair Inhibition | nih.gov |

Future Investigations in Inflammatory and Autoimmune Disease Management

Indazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govrsc.org The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators. nih.gov Future investigations into this compound should explore its potential to modulate inflammatory pathways.

Studies have shown that certain indazole compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which drive inflammation. nih.gov Furthermore, the ability of indazoles to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), has been documented. nih.govresearchgate.net Preclinical research on this compound could involve in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages to quantify its effect on cytokine release and COX-2 expression. nih.govjchr.org In vivo models, such as the carrageenan-induced paw edema model in rats, are standard for assessing acute anti-inflammatory activity and could be employed to evaluate the compound's efficacy. nih.govnih.gov For example, 5-aminoindazole (B92378) was shown to produce a maximum inhibition of paw edema of 83.09% at a 100 mg/kg dose in this model. nih.gov

Development of Novel Antimicrobial Agents

The indazole core is a recognized scaffold for the development of antimicrobial agents with activity against a range of pathogens. rsc.orgnih.govnih.gov Research has highlighted the potential of indazole derivatives, including indazole-3-carboxamides, as both antibacterial and antifungal agents. mdpi.comnih.gov

Future preclinical work on this compound should involve screening for antimicrobial activity against a panel of clinically relevant microorganisms. This would include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans). mdpi.comvichemchemie.com Determination of the Minimum Inhibitory Concentration (MIC) is a standard primary assay to quantify potency. For instance, some indole-triazole derivatives, which share structural similarities with indazoles, have demonstrated MIC values as low as 6.25 µg/mL against S. aureus. Further studies could explore the compound's mechanism of action, such as membrane disruption or inhibition of essential bacterial enzymes.

Exploration in Neurotherapeutic Applications

Indazole derivatives are actively being investigated for their potential in treating neurological disorders, including Alzheimer's and Parkinson's disease. Their mechanisms of action in this context are diverse, often involving the inhibition of key enzymes within the central nervous system.

Potential neurotherapeutic applications for this compound could be explored by targeting enzymes such as:

Monoamine Oxidases (MAO): MAO-A and MAO-B are well-known targets for mood and neurodegenerative disorders. Indazole derivatives have been developed as potent MAO inhibitors. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are a cornerstone of Alzheimer's therapy. Recently, indazole derivatives have been identified as selective inhibitors of BChE.

Kinases: Kinases such as Glycogen Synthase Kinase 3 (GSK3) are implicated in the pathology of neurodegenerative diseases, and the indazole scaffold has proven effective for designing inhibitors of these targets.

Preclinical evaluation would begin with in vitro enzymatic assays to determine the inhibitory potential of this compound against these targets. Subsequent studies could assess its ability to cross the blood-brain barrier, a critical property for any CNS-acting agent, and evaluate its neuroprotective effects in cell-based models of neurotoxicity.

Emerging Therapeutic Applications (e.g., Metabolic Disorders, Antiparasitic Agents)

The structural versatility of the indazole scaffold allows for its exploration in a wide array of emerging therapeutic areas. rsc.org One particularly promising area is the development of novel antiparasitic agents. Indazole derivatives have shown potent activity against parasites such as Leishmania amazonensis and Toxoplasma gondii. nih.gov In a murine model of cutaneous leishmaniasis, an indazole derivative demonstrated leishmanicidal activity comparable to the standard drug Amphotericin B, significantly reducing lesion size and parasite load. nih.gov This suggests that this compound should be evaluated for its efficacy against various parasitic organisms.

Another potential avenue of research is in the field of metabolic disorders. While less explored for indazoles, the diverse enzymatic inhibitory activities of this scaffold suggest that screening against targets relevant to diseases like diabetes (e.g., protein tyrosine phosphatase 1B, dipeptidyl peptidase-4) could uncover novel activities.

Strategies for Lead Compound Optimization and Preclinical Candidate Selection

Should this compound demonstrate promising activity in primary screening, it would become a "hit" or "lead" compound requiring further optimization. The goal of lead optimization is to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to generate a preclinical candidate.

Common optimization strategies that could be applied include:

Structure-Activity Relationship (SAR) Studies: This involves the systematic synthesis of analogs to understand how modifications to different parts of the molecule (the ethyl ester, the benzyloxy group, and the indazole core) affect biological activity. For example, replacing the ethyl ester with other groups (e.g., amides, other esters) or modifying the benzyl (B1604629) group could significantly impact potency and selectivity.

Fragment-Based and Structure-Guided Design: If the protein target is known, techniques like X-ray crystallography can reveal how the compound binds. This structural information allows for the rational design of new analogs with improved interactions. rsc.org Fragment-based approaches can also be used to build upon the core indazole scaffold to enhance binding affinity. rsc.orgmdpi.com

Improving Pharmacokinetic Properties: Medicinal chemistry efforts would focus on optimizing properties like solubility, metabolic stability, and oral bioavailability. For instance, studies on indazole-based HDAC inhibitors showed that modifying the zinc-binding group from a hydroxamic acid to an ethyl hydrazide significantly improved oral bioavailability from 1.2% to 53%. google.com

The selection of a preclinical candidate is a multi-parameter process, requiring a balance of demonstrated efficacy in animal models of disease, a clean pharmacology profile, and acceptable ADMET properties.

Q & A

Q. What are the common synthetic routes for Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via:

- Acylation : Reacting indazole-3-carboxylic acid derivatives with aroyl chlorides in the presence of a base (e.g., triethylamine) in anhydrous toluene or dichloromethane .

- Coupling Reactions : Using coupling agents like diethyl cyanophosphonate (DCF) in dimethylformamide (DMF) under reflux conditions .

- N-1 Functionalization : Introducing substituents via reactions with O-nitrohaloarenes and K₂CO₃ in DMF at 70–100°C for 12 hours .

Q. Table 1: Key Reaction Conditions

| Method | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Acylation | Aroyl chloride, triethylamine, toluene | Use freshly distilled solvents |

| Coupling | DCF, DMF, triethylamine | Monitor reaction via TLC |

| N-1 Substitution | K₂CO₃, DMF, 70–100°C, 12 h | Adjust temperature for selectivity |

Q. Which spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ester groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₀H₂₀O₆, exact mass 356.1263) .

- Infrared (IR) Spectroscopy : Detect functional groups like carbonyl (C=O) and benzyl ether (C-O-C) .

- Databases : Cross-reference data from PubChem, ChemIDplus, and EPA DSSTox .

Q. What purification techniques are effective for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol-DMF mixtures to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities .

- HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water .

Advanced Research Questions

Q. How to optimize reaction conditions for introducing substituents at the N-1 position of indazole derivatives?

- Methodological Answer :

- Temperature Control : Higher temperatures (e.g., 100°C) favor N-1 substitution over O-alkylation but may increase side reactions .

- Base Selection : K₂CO₃ in DMF improves solubility of intermediates compared to weaker bases .

- Solvent Effects : Anhydrous DMF enhances reaction rates, while toluene reduces byproduct formation in acylation .

Q. Table 2: Optimization Strategies

| Parameter | Impact on Yield/Selectivity | Evidence Source |

|---|---|---|

| Temperature (70°C vs. 100°C) | Higher temps increase substitution efficiency | |

| Solvent (DMF vs. toluene) | DMF improves solubility, toluene reduces side reactions |

Q. How to resolve discrepancies in melting points or spectral data reported across studies?

- Methodological Answer :

- Purity Assessment : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphs .

- Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) .

- Database Consistency : Verify data against authoritative sources like PubChem or CAS Common Chemistry .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorogenic substrates .

- Molecular Docking : Perform in silico studies to predict binding affinity to active sites (e.g., using AutoDock Vina) .

- Cytotoxicity Screening : Use MTT assays on cell lines to assess therapeutic index .

Q. Table 3: Biological Evaluation Workflow

| Step | Protocol | Key Parameters |

|---|---|---|

| Target Identification | Literature review, protein-ligand databases | IC₅₀, Ki values |

| In Vitro Assays | Dose-response curves, positive/negative controls | Replicates (n ≥ 3) |

| Data Analysis | GraphPad Prism for EC₅₀ calculation | p < 0.05 significance |

Safety and Handling

Q. What are the recommended storage conditions for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.